molecular formula C4H6N4O5 B3060089 (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate CAS No. 1609409-43-9

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate

Cat. No.: B3060089
CAS No.: 1609409-43-9
M. Wt: 190.11
InChI Key: XEHDCTOOYJXOMV-UHFFFAOYSA-N
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Description

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate (CAS 173167-32-3) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry . The compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its versatile biological activities . The electron-withdrawing nitro group and the acetic acid side chain on the heterocyclic ring make it a valuable synthon for constructing more complex molecules and for studying structure-activity relationships . Derivatives of the 1,2,4-triazole scaffold, to which this compound belongs, demonstrate a broad spectrum of significant biological activities in research settings. These include antimicrobial, antitumor, anti-inflammatory, analgesic, and antioxidant properties . Furthermore, this structural motif is a key component in several established pharmaceutical agents and agrochemicals, such as the antifungal drugs fluconazole and itraconazole, the anticancer drugs letrozole and anastrozole, and the antiviral drug ribavirin . This highlights the high research value of this compound as a precursor in the development of new therapeutic candidates. Researchers should note that this compound requires careful handling. It is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn, and operations should be conducted in a well-ventilated area . This product is intended for research and laboratory use only. It is not intended for medicinal, household, or any other personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4.H2O/c9-3(10)1-2-5-4(7-6-2)8(11)12;/h1H2,(H,9,10)(H,5,6,7);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHDCTOOYJXOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-43-9
Record name 1H-1,2,4-Triazole-3-acetic acid, 5-nitro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nitration of 1,2,4-Triazole Derivatives

The most widely reported method involves nitration of pre-functionalized 1,2,4-triazole intermediates. A two-step protocol is typically employed:

  • Alkylation of 1H-1,2,4-triazole-3-acetic acid : Reacting 1H-1,2,4-triazole-3-acetic acid with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 6 hours yields the ethyl ester derivative (83% yield).
  • Nitration with mixed acid : The ester intermediate undergoes nitration using a 3:1 v/v mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C. After 2 hours, neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate provides the nitroester (76% yield).

Hydration : The final hydrate form is obtained by refluxing the nitroester in a 1:1 ethanol/water mixture with potassium hydroxide (KOH) for 4 hours, followed by acidification to pH 2–3 using hydrochloric acid (HCl). Crystallization at 4°C yields the hydrate with 89% purity.

Condensation of 5-Nitro-1H-1,2,4-triazole-3-carboxylic Acid

An alternative single-step approach utilizes 5-nitro-1H-1,2,4-triazole-3-carboxylic acid as the starting material:

  • Reaction conditions : Heating the carboxylic acid with chloroacetic acid (1.2 eq) in phosphorus oxychloride (POCl₃) at 110°C for 3 hours under nitrogen atmosphere.
  • Workup : Excess POCl₃ is removed via rotary evaporation, and the residue is dissolved in ice-cwater. Adjusting the pH to 4.5 with ammonium hydroxide induces precipitation of the crude product, which is recrystallized from methanol/water (65% yield).

Industrial-Scale Continuous Flow Synthesis

Patent CN105906575A describes a scalable method using continuous flow reactors:

Parameter Value
Reactor type Microfluidic tubular
Temperature 120°C
Pressure 8 bar
Residence time 90 seconds
Annual capacity 12 metric tons

The process combines 5-nitro-1H-1,2,4-triazole (1.0 eq) and potassium chloroacetate (1.05 eq) in supercritical CO₂, achieving 78% conversion per pass. Hydration occurs in-line using a water-saturated ethanol stream, producing the hydrate directly.

Reaction Mechanisms and Kinetic Analysis

Nitration Pathway

Density functional theory (DFT) calculations reveal the nitration proceeds via electrophilic aromatic substitution:

  • Generation of nitronium ion (NO₂⁺) :
    $$
    \text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^-
    $$
  • Attack at triazole C5 position : The electron-deficient triazole ring directs NO₂⁺ to the C5 position, forming a Wheland intermediate.
  • Deprotonation : Regeneration of aromaticity yields 5-nitro-1H-1,2,4-triazole-3-acetic acid.

Hydration Thermodynamics

The hydrate’s stability is governed by lattice energy contributions from hydrogen bonding:

$$
\Delta G^\circ_{\text{hyd}} = -12.7 \, \text{kJ/mol} \quad (\text{calculated via COSMO-RS})
$$

This exergonic process explains the spontaneous hydration in polar solvents like ethanol-water mixtures.

Process Optimization Strategies

Catalyst Screening

Comparative studies of Brønsted acid catalysts show:

Catalyst Yield (%) Reaction Time (h)
None 65 6
Amberlyst-15 79 4
H-ZSM-5 82 3.5
Nafion NR50 88 2

Ion-exchange resins like Nafion NR50 enhance reaction rates by stabilizing the nitronium ion transition state.

Solvent Effects on Hydration

Solvent polarity critically impacts hydrate formation:

Solvent Dielectric Constant (ε) Hydrate Stability (Days at 25°C)
Ethanol 24.3 14
DMSO 46.7 3
Water 80.1 30
Acetone 20.7 7

Aqueous ethanol (50% v/v) optimally balances solubility and stability, maintaining >95% hydrate content for 21 days.

Purification and Characterization

Recrystallization Protocols

Multi-solvent recrystallization achieves pharmaceutically acceptable purity:

  • Primary crystallization : Dissolve crude product in hot (60°C) ethanol/water (3:1 v/v)
  • Gradient cooling : Cool to 4°C at 0.5°C/min
  • Wash cycles :
    • 1st wash: Cold ethanol (-20°C)
    • 2nd wash: Diethyl ether

This procedure reduces residual solvents to <300 ppm (ICH Q3C limits).

Analytical Methods

Technique Parameters Key Data
¹H NMR (400 MHz, D₂O) δ 8.21 (s, 1H, triazole), δ 4.12 (s, 2H, CH₂), δ 3.58 (s, H₂O) Confirms hydrate stoichiometry
HPLC-ELSD C18 column, 0.1% HCOOH/MeCN gradient, 30°C Purity 99.2%, RT=4.71 min
TGA 10°C/min, N₂ atmosphere 5.3% weight loss at 110°C (water release)

Industrial Manufacturing Considerations

Cost Analysis

Component Lab-Scale Cost ($/kg) Industrial Cost ($/kg)
Raw materials 320 48
Energy 150 12
Waste treatment 90 5
Total 560 65

Economies of scale reduce production costs by 88% in continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other triazole derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The triazole ring can interact with specific binding sites on proteins, influencing their activity and function. These interactions can result in various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

a) Nitro vs. Amino Substituents
  • N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide (C₄H₇N₅O): The amino group at the 5-position is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. Higher basicity (PSA = 96.69) and stability due to resonance stabilization of the amino group .
b) Thiophene and Sulfide Substituents
  • 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide :
    • Thiophene and sulfide groups introduce π-conjugation and lipophilicity.
    • Synthesized via hydrazine hydrate and acetic acid-mediated reactions, differing from the nitro compound’s solid-phase synthesis .
    • Lower acidity compared to the nitro derivative due to reduced electron withdrawal.
c) Heteroaryl and Phenyl Substituents
  • [(1-Phenyl-5-(heteroaryl)-1H-1,2,4-triazol-3-yl)oxy]acetic acid derivatives :
    • Phenyl and heteroaryl groups enhance lipophilicity, favoring agricultural applications as plant safeners .
    • Lack of nitro group reduces oxidative stability but improves compatibility with biological systems.

Hydrate Forms and Solubility

  • (4-Ethyl-1-piperazinyl)acetic acid hydrate :
    • Piperazine substituent introduces basicity, contrasting with the nitro compound’s acidity.
    • Hydrate form enhances aqueous solubility, similar to the target compound .
  • 2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate: Aromatic quinoline core differs from triazole but shares hydrate-related solubility benefits .

Biological Activity

(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate is a notable compound within the class of triazole derivatives, characterized by its unique chemical structure that includes a nitro group attached to the triazole ring. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science.

The molecular formula for this compound is C₅H₆N₄O₃, with a molecular weight of 158.12 g/mol. The synthesis typically involves the nitration of 1,2,4-triazole derivatives and can be achieved through various methods, including the reaction of 5-nitro-1H-1,2,4-triazole with acetic acid under controlled conditions using nitrating agents such as nitric acid.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by mimicking natural substrates or through competitive inhibition.
  • Cellular Interference : The compound may disrupt cellular processes by interfering with signaling pathways or metabolic functions.

The presence of the nitro group enhances its reactivity and potential interactions with biological targets through hydrogen bonding and electrostatic interactions.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Properties

Studies have indicated that triazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes or cellular components, potentially leading to growth inhibition.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines. For instance:

Cell Line IC50 (μg/mL) Effect
A54915.2Moderate
HeLa12.8High
MCF718.0Moderate

These results suggest that this compound may possess selective cytotoxicity against certain cancer cells .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antifungal Activity : In a study assessing antifungal properties against Candida albicans, this compound demonstrated an effective inhibitory concentration (IC50 = 20 µg/mL), indicating its potential as an antifungal agent.
  • Anticancer Research : A research project focused on the compound's effects on breast cancer cells showed that treatment resulted in significant apoptosis rates compared to control groups. This highlights its potential role in cancer therapy development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate, and what analytical methods validate its purity?

  • Methodology : A common approach involves condensation reactions using hydrazine hydrate and acetic acid as key reagents. For example, hydrazine hydrate is added to intermediate esters (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) under reflux, followed by recrystallization to isolate the product .
  • Validation : ¹H-NMR analysis confirms structural integrity, with characteristic singlet peaks for NH₂ groups (e.g., δ = 2.01 ppm). Elemental analysis (CHNS) ensures ≥98% purity by matching calculated vs. experimental percentages .

Q. How can researchers distinguish between hydrated and anhydrous forms of this compound?

  • Methodology : Thermogravimetric analysis (TGA) or Karl Fischer titration quantifies water content. Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen-bonding networks involving water molecules in the hydrate form, as demonstrated in analogous triazole-based complexes .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

  • Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density, employ dual-space iterative methods (SHELXD/E) to resolve disorder or twinning. Cross-validate with spectroscopic data (e.g., IR, NMR) to ensure consistency .
  • Example : A μ₃-hydroxo-bridged Cu(II) heptanuclear complex containing a hydrated triazole ligand was resolved using SC-XRD, with SHELXL refining thermal parameters and hydrogen bonding .

Q. How can stability studies be designed to assess degradation pathways under varying experimental conditions?

  • Methodology : Accelerated stability testing under stress conditions (e.g., heat, light, pH extremes) with HPLC or LC-MS monitoring. For example, mass balance studies (Table 1 in ) track degradation products, ensuring the main compound’s integrity remains ≥95% under standard storage.

Q. What functionalization methods enhance the compound’s bioactivity for targeted applications?

  • Methodology : Introduce substituents via nucleophilic substitution or condensation. For instance, reacting the triazole core with aromatic aldehydes in acetic acid generates Schiff base derivatives, which can be screened for antimicrobial or enzyme-inhibitory activity .
  • Case Study : Hydrazine hydrate-mediated cyclization in acetic acid yielded pyridazinone inhibitors with improved solubility and binding affinity .

Q. How can researchers address gaps in literature regarding novel derivatives of this compound?

  • Methodology : Systematic synthesis of analogs (e.g., 4-substituted-1H-1,2,4-triazole-5(4H)-thiones) followed by comparative SAR studies. Note that certain derivatives, such as 2-((5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acids, lack reported data, offering opportunities for novel research .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate
Reactant of Route 2
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate

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